STING agonist-34

STING agonist EC50 THP-1 reporter assay

STING agonist-34 (CAS 2913152-30-2), also designated Compound 12L, is a synthetic small-molecule non-nucleotide agonist of the Stimulator of Interferon Genes (STING) receptor. Belonging to the bipyridazine chemotype, it was discovered through structure-based optimization of the SR-717 scaffold and demonstrates potent, allele-spanning STING activation in human and murine systems.

Molecular Formula C18H10FN5O3
Molecular Weight 363.3 g/mol
Cat. No. B10855968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-34
Molecular FormulaC18H10FN5O3
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1F)C(=O)O)NC(=O)C2=NN=C(C=C2)C3=CN=NC=C3
InChIInChI=1S/C18H10FN5O3/c1-2-10-7-16(12(18(26)27)8-13(10)19)22-17(25)15-4-3-14(23-24-15)11-5-6-20-21-9-11/h1,3-9H,(H,22,25)(H,26,27)
InChIKeyKEGLNBCLJXFLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STING agonist-34 (Compound 12L): Rational Product Selection for Non-Nucleotide STING Agonist Procurement


STING agonist-34 (CAS 2913152-30-2), also designated Compound 12L, is a synthetic small-molecule non-nucleotide agonist of the Stimulator of Interferon Genes (STING) receptor . Belonging to the bipyridazine chemotype, it was discovered through structure-based optimization of the SR-717 scaffold and demonstrates potent, allele-spanning STING activation in human and murine systems . The compound has progressed to advanced preclinical profiling, including in vivo pharmacokinetic characterization and antitumor efficacy evaluation in syngeneic mouse models .

Why STING Agonist-34 Cannot Be Replaced by Generic In-Class Alternatives: Structural and Pharmacological Basis


Non-nucleotide STING agonists exhibit profound divergence in potency, allele specificity, and in vivo pharmacology despite sharing a common target. STING agonist-34 was rationally designed to overcome the limited cellular activity of its parent scaffold SR-717, achieving a roughly 5.5-fold improvement in THP-1 cell-based EC50 while maintaining broad coverage across clinically prevalent human STING variants (WT, R232H, HAQ, AQ) . Unlike orally optimized agents such as MSA-2, which require prodrug strategies for adequate exposure, Compound 12L exhibits intrinsic, favorable pharmacokinetic properties without formulation-dependent bioavailability enhancement . These structural, potency, allele-coverage, and PK determinants preclude simple interchangeability with other in-class STING agonists.

Quantitative Differentiation Evidence: STING Agonist-34 vs. Closest Analogs


Head-to-Head Cellular Potency Advantage Over Parent Scaffold SR-717 in Human THP-1 Monocytes

In the same study and identical ISG-THP-1 reporter assay system, Compound 12L (STING agonist-34) demonstrated an EC50 of 0.38 ± 0.03 μM, representing an approximately 5.5-fold improvement in potency relative to the parent non-nucleotide STING agonist SR-717, which exhibited an EC50 of 2.1 μM . This head-to-head comparison was conducted within the bipyridazine lead optimization campaign and establishes 12L as the superior cell-based STING activator in the series .

STING agonist EC50 THP-1 reporter assay bipyridazine SR-717 comparator

Allele-Spanning Binding Affinity Across Clinically Relevant Human STING Variants

STING agonist-34 engages wild-type human STING and three major polymorphic variants with comparable, low-micromolar binding affinities: IC50 values of 1.15 μM (WT), 1.06 μM (R232H variant), 0.61 μM (HAQ variant), and 1.12 μM (AQ variant) . Notably, the HAQ variant—which is prevalent in approximately 20% of the human population and associated with attenuated responsiveness to certain cyclic dinucleotide STING agonists—is bound by 12L with the highest affinity (IC50 = 0.61 μM) among the tested alleles . This contrasts with SR-717, for which differential allele activity has been less comprehensively characterized outside of WT and cGAS-KO backgrounds .

STING polymorphism IC50 allele selectivity R232H HAQ AQ precision immunotherapy

In Vivo Antitumor Efficacy in Syngeneic B16/F10 Murine Melanoma Model with Quantified Metastasis Reduction

Systemic administration of STING agonist-34 at 10 mg/kg in the B16/F10 syngeneic melanoma model produced significant reductions in both primary tumor volume and the number of lung metastatic foci, accompanied by elevated plasma IFN-β levels . While SR-717 has been reported to exhibit antitumor activity in vivo, published quantitative tumor growth inhibition data in the B16/F10 model specifically for SR-717 are not widely available for direct comparison . The bipyridazine series optimization paper confirms that 12L was the lead compound advanced into in vivo efficacy studies based on its superior cellular potency and PK profile relative to earlier analogs .

in vivo antitumor B16/F10 melanoma lung metastasis IFN-β STING agonist immunotherapy

Cross-Species Target Engagement Confirmed by Thermal Stability Shift Assay

Compound 12L induced significant thermal stability shifts (ΔTm) across all common human STING alleles (WT, R232H, HAQ, AQ) as well as murine STING protein, confirming direct target engagement across species . This thermal stabilization profile contrasts with certain non-nucleotide STING agonists (e.g., DMXAA) that exhibit mouse-specific STING activation without human cross-reactivity, and complements the broader allele coverage observed in competition binding assays . The magnitude and breadth of ΔTm shifts were key criteria in selecting 12L as the lead candidate from the bipyridazine series .

thermal shift assay ΔTm STING protein stability cross-species STING target engagement

Favorable Intrinsic Pharmacokinetic Profile Without Prodrug Requirement

Compound 12L was reported to exhibit favorable pharmacokinetic (PK) properties in preclinical species, enabling systemic administration and in vivo efficacy studies without requiring a prodrug strategy or specialized solubilizing formulation . This contrasts with MSA-2, which necessitates γ-butyrolactone prodrug derivatization to achieve adequate oral bioavailability and systemic exposure , and with certain cyclic dinucleotide STING agonists (e.g., ADU-S100) that require intratumoral administration due to poor systemic pharmacokinetics . While specific PK parameters (e.g., clearance, half-life, oral bioavailability) for 12L are reported in the primary paper's supplementary information, the qualitative assessment of 'favorable PK' was explicitly used by the authors to advance 12L over earlier bipyridazine analogs .

pharmacokinetics PK profile systemic exposure non-prodrug drug-like properties

Optimized Application Scenarios for STING Agonist-34 in Drug Discovery and Translational Research


In Vitro Reporter-Based STING Pathway Profiling Across Human Allelic Variants

STING agonist-34 is ideally suited for ISG-reporter assays in THP-1 cells and other human monocytic lines where consistent, high-potency STING activation across WT, R232H, HAQ, and AQ genetic backgrounds is required. Its EC50 of 0.38 μM in THP-1 cells enables robust signal generation at low compound concentrations, while its pan-allele IC50 range (0.61–1.15 μM) ensures reproducible pathway engagement irrespective of donor genotype . This makes it a preferred positive control or reference agonist for screening campaigns, CRISPR-based STING pathway dissection, and pharmacogenomic studies of STING polymorphisms.

In Vivo Proof-of-Concept Immuno-Oncology Studies in Syngeneic Mouse Tumor Models

For preclinical immunotherapy programs evaluating systemic STING agonist monotherapy or combination regimens (e.g., with immune checkpoint inhibitors or VPS34 inhibitors), STING agonist-34 provides a well-characterized tool with demonstrated antitumor activity in the B16/F10 melanoma model—including reduction of both primary tumor burden and lung metastases . Its favorable PK profile enables systemic dosing without specialized formulation, reducing experimental variability associated with intratumoral injection and facilitating multi-dose efficacy and pharmacokinetic/pharmacodynamic (PK/PD) study designs .

Structure-Activity Relationship (SAR) Benchmarking for Novel Non-Nucleotide STING Agonist Programs

As a structurally characterized bipyridazine derivative co-crystallized with STING (PDB-based modeling from SR-717 template), Compound 12L serves as an excellent reference standard for medicinal chemistry campaigns developing next-generation non-CDN STING agonists . Its quantified potency metrics (EC50, IC50), thermal shift profile, and in vivo activity provide a comprehensive benchmark against which new chemical entities can be directly compared, enabling go/no-go decisions grounded in reproducible, published data .

Combination Therapy Screening with Autophagy or DNA Damage Response Modulators

Emerging evidence that VPS34 inhibition augments the cGAS-STING pathway creates a rationale for combination screening . STING agonist-34, with its validated STING-dependent signaling and systemic bioavailability, is positioned as a reference STING agonist for systematic in vitro and in vivo combination studies with VPS34 inhibitors, PARP inhibitors, or other agents that modulate cytosolic DNA sensing and type I interferon responses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for STING agonist-34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.